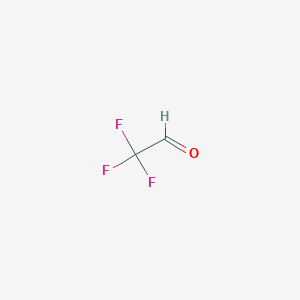

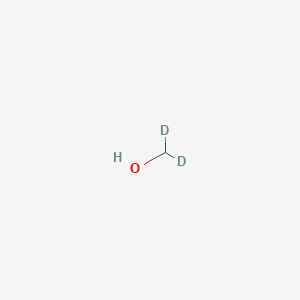

ジデゥテリオヒドロキシメタン

説明

Dideuterio-hydroxy-methane, also known as deuterated formaldehyde or D2OCH2, is a stable isotopologue of formaldehyde. It is a colorless gas with a

科学的研究の応用

α,α-ジデゥテリオアルコールの合成

DHMは、サマリウム(II)ヨージド(SmI2)とD2Oを用いたアシルクロリドの還元性重水素化と呼ばれるプロセスを通じて、α,α-ジデゥテリオアルコールの合成に使用されます . この方法は、高い官能基許容性と精密な重水素の組み込みによって注目されており、重水素化農薬や医薬品を作成する上で価値があります。

質量分析法の内部標準

化学分析、特に質量分析法において、DHM由来化合物は、複雑なマトリックス中の農薬残留物の定量分析のための内部標準として役立ちます . 重水素標識標準を使用することで、分析結果の精度と信頼性を向上させることができます。

薬物動態と毒性

DHMから誘導されたものを含む重水素化医薬品は、その改善された薬物動態プロファイルと低減された毒性のために注目を集めています . 水素を重水素に置換することで、代謝速度が低下し、薬剤製剤の効果と安全性が向上する可能性があります。

有機合成ビルディングブロック

DHMは、重水素化アルコールの前駆体であり、農薬や医薬品を含むさまざまな有機化合物の合成において重要なビルディングブロックです . これらの重水素化アルコールは、研究開発のために所望の同位体標識を持つ化合物を調製する上で不可欠です。

環境修復

DHMを使用して合成できる層状複水酸化物(LDHs)は、水処理、染料の分解、有機汚染物質の分解など、環境用途で使用されます . LDHは、非常に安定しており、安全で、リサイクル可能であるため、高度な修復方法に適しています。

食品の安全性と保存

DHMを使用したマイクロカプセル化技術は、食品関連化合物の生物活性特性を高めることができます。 たとえば、マイクロカプセル化された特定の細菌の無細胞上清と植物抽出物の組み合わせは、食品関連病原体を制御するために使用できます . このアプリケーションは、特に食品製品の賞味期限を延ばし、安全性を確保する上で関連しています。

作用機序

Target of Action

Dideuterio-hydroxy-methane, also known as deuterated methane, primarily targets the methanogenesis pathways in various biological systems . These pathways are crucial for the production of methane, a potent greenhouse gas, and are predominantly found in methanogenic archaea .

Mode of Action

The compound interacts with its targets through a process known as reductive deuteration . This involves the use of a single electron transfer to replace hydrogen atoms in methane with deuterium, resulting in the formation of dideuterio-hydroxy-methane . This process is distinguished by its remarkable functional group tolerance and exquisite deuterium incorporation .

Biochemical Pathways

The affected biochemical pathways primarily involve the serine pathway and the ribulose monophosphate (RuMP) and ribulose bisphosphate (RuBP) cycles . These pathways are responsible for the assimilation of carbon from methane in methanotrophic bacteria . The serine pathway, in particular, is initiated by the condensation of formaldehyde and glycine, resulting in the formation of serine .

Pharmacokinetics

The pharmacokinetics of dideuterio-hydroxy-methane is characterized by its highly variable individual response , resulting in different systemic exposure to the drug and a variable therapeutic/toxic effect in patients . This variability is influenced by factors such as the method of administration, the presence of food, and individual metabolic differences .

Result of Action

The primary result of the action of dideuterio-hydroxy-methane is the production of α,α-dideuterio alcohols . These alcohols are valuable in the preparation of deuterated drugs and deuterated internal standards for agrochemical residue analysis . The process also results in a significant reduction in the production of methane, thereby contributing to the mitigation of greenhouse gas emissions .

Action Environment

The action, efficacy, and stability of dideuterio-hydroxy-methane are influenced by various environmental factors. For instance, the presence of certain enzymes and co-factors can enhance the efficiency of the reductive deuteration process . Additionally, the pH, temperature, and microbial composition of the environment can also impact the compound’s action . In the broader context, initiatives like the Dairy Methane Action Alliance are working to reduce methane emissions in the dairy industry, demonstrating the interplay between this compound’s action and environmental stewardship .

生化学分析

Biochemical Properties

Dideuterio-hydroxy-methane plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with methanotrophic bacteria, which utilize methane as a carbon and energy source. These bacteria convert methane to methanol, which is then oxidized to formaldehyde, including dideuterio-hydroxy-methane . The compound also interacts with enzymes such as methane monooxygenase, which catalyzes the oxidation of methane to methanol . Additionally, dideuterio-hydroxy-methane is involved in the methanogenic pathways of archaea, where it is converted to methane under anaerobic conditions .

Cellular Effects

Dideuterio-hydroxy-methane has various effects on different types of cells and cellular processes. In deuterium-treated cells, several morphological and physiological changes have been observed, including alterations in cell division and energy metabolism . The compound influences cell signaling pathways, gene expression, and cellular metabolism by affecting the kinetic isotope effects, which are stronger for deuterium than for hydrogen . These changes can lead to modifications in fundamental cellular processes, making growth in a deuterium-enriched environment challenging for some organisms .

Molecular Mechanism

The molecular mechanism of dideuterio-hydroxy-methane involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound exerts its effects by binding to specific enzymes and proteins, altering their activity. For instance, it interacts with methane monooxygenase, facilitating the hydroxylation of methane to methanol . Additionally, dideuterio-hydroxy-methane can influence the expression of genes involved in metabolic pathways, leading to changes in cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of dideuterio-hydroxy-methane can change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that deuterium-treated cells exhibit species-specific tolerance to deuterium oxide, with some organisms unable to grow in heavy water while others have no difficulties . Over time, the accumulation of deuterium in cellular components can lead to long-term changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of dideuterio-hydroxy-methane vary with different dosages in animal models. At low concentrations, the compound exhibits low toxicity towards mammals, while higher concentrations can be toxic . For instance, mice drinking 30% deuterium oxide showed normal life span and body weight, but higher concentrations (usually >20% of body weight) can be toxic . These dosage effects highlight the importance of determining the threshold levels for safe and effective use of dideuterio-hydroxy-methane in research and applications.

Metabolic Pathways

Dideuterio-hydroxy-methane is involved in several metabolic pathways, including the methanogenic pathways of archaea and the methane oxidation pathways of methanotrophic bacteria . In methanogenic pathways, the compound is converted to methane under anaerobic conditions, involving enzymes such as coenzyme M and coenzyme B . In methanotrophic pathways, dideuterio-hydroxy-methane is oxidized to formaldehyde and further metabolized to carbon dioxide and other intermediates . These pathways are essential for understanding the compound’s role in cellular metabolism and energy production.

Transport and Distribution

The transport and distribution of dideuterio-hydroxy-methane within cells and tissues involve specific transporters and binding proteins. The compound’s localization and accumulation can be influenced by its interactions with these transporters . For instance, the hydroxyl radical, a key intermediate in methane oxidation, plays a crucial role in the transport and distribution of dideuterio-hydroxy-methane within cells . Understanding these mechanisms is essential for elucidating the compound’s effects on cellular function and metabolism.

Subcellular Localization

Dideuterio-hydroxy-methane’s subcellular localization can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, in plant cells, proteins involved in stress responses are often localized to specific subcellular compartments, where they exert their protective effects . Similarly, dideuterio-hydroxy-methane may be localized to specific regions within cells, influencing its interactions with biomolecules and its overall impact on cellular function.

特性

IUPAC Name |

dideuteriomethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4O/c1-2/h2H,1H3/i1D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKKJLVBELUTLKV-DICFDUPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

34.054 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28563-35-1 | |

| Record name | 28563-35-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

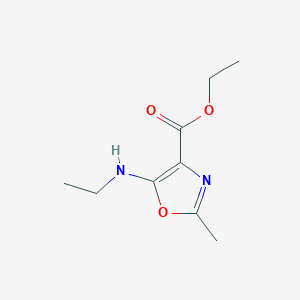

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Amino-2-(decylthio)thiazolo[5,4-d]pyrimidine](/img/structure/B10804.png)

![5,6,7,8-Tetrahydro-1H-naphtho[2,3-d]imidazol-2-amine](/img/structure/B10808.png)

![8,9-Dihydrobenzo[k]fluoranthene-8,9-diol](/img/structure/B10824.png)